molecular formula C24H28N2O3 B2515567 1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 537685-74-8

1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2515567
CAS No.: 537685-74-8
M. Wt: 392.499
InChI Key: WPHGEJVGYLCVCH-UHFFFAOYSA-N
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Description

This compound is a pyrrol-2-one derivative characterized by a 3-hydroxy group, a 2,5-dimethylbenzoyl moiety at position 4, a p-tolyl substituent at position 5, and a dimethylaminoethyl chain at position 1. Pyrrol-2-one derivatives are known for diverse pharmacological properties, including antiestrogenic effects, as seen in structurally related compounds .

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-15-7-10-18(11-8-15)21-20(22(27)19-14-16(2)6-9-17(19)3)23(28)24(29)26(21)13-12-25(4)5/h6-11,14,21,27H,12-13H2,1-5H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKMRAMRGKJBSA-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=C(C=CC(=C3)C)C)O)C(=O)C(=O)N2CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=C(C=CC(=C3)C)C)\O)/C(=O)C(=O)N2CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrole ring and subsequent functionalization. The key steps often include:

  • Formation of the pyrrole backbone : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of substituents : The dimethylaminoethyl and benzoyl groups are introduced via alkylation and acylation reactions.

Antitumor Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant antitumor properties. A study highlighted that similar compounds have shown effectiveness against various cancer cell lines, suggesting a potential mechanism involving:

  • Induction of apoptosis : These compounds may trigger programmed cell death in cancer cells.
  • Inhibition of cell proliferation : They can hinder the growth and division of tumor cells.

Antibacterial and Antifungal Properties

Another aspect of biological activity includes antibacterial and antifungal properties. Preliminary studies have demonstrated that this compound can inhibit the growth of certain bacterial strains and fungi. The proposed mechanisms include:

  • Disruption of bacterial cell membranes : This leads to increased permeability and eventual cell death.
  • Inhibition of fungal cell wall synthesis , which is crucial for maintaining structural integrity.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may modulate inflammatory pathways by:

  • Inhibiting pro-inflammatory cytokines : This can reduce inflammation in various models.
  • Suppressing oxidative stress : By reducing reactive oxygen species (ROS), it helps in alleviating inflammation.

Case Study 1: Antitumor Efficacy

A study conducted on a series of pyrrole derivatives, including our compound, tested their efficacy against human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability with IC50 values indicating significant potency compared to standard chemotherapeutic agents.

Case Study 2: Antibacterial Activity

In vitro testing against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to commonly used antibiotics. This suggests a promising avenue for developing new antibacterial agents.

Table 1: Biological Activity Summary

Activity TypeMechanismReference
AntitumorInduces apoptosis
AntibacterialDisrupts cell membranes
AntifungalInhibits cell wall synthesis
Anti-inflammatoryReduces pro-inflammatory cytokines

Table 2: Case Study Results

Study TypeCell Line/OrganismIC50/MIC (µM)Observations
AntitumorMCF-715Significant reduction in viability
AntibacterialStaphylococcus aureus8Comparable to standard antibiotics

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrrol-2-ones, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Modifications and Substituent Effects

Key structural differences among analogs include:

  • N1-Substituents: The dimethylaminoethyl group in the target compound contrasts with benzyl (compound 32, ), hydroxypropyl (compound 20, ), and thiadiazolyl (compound in ).
  • Aroyl Groups at C4 : The 2,5-dimethylbenzoyl group differs from 4-methylbenzoyl (compound 20), 4-ethoxybenzoyl (compound 41, ), and 4-isopropoxybenzoyl (). Electron-donating methyl groups may enhance stability compared to electron-withdrawing substituents (e.g., nitro in compound 35, ).
  • C5-Substituents : The p-tolyl group (methyl-substituted phenyl) contrasts with 4-tert-butylphenyl (compound 20) and 3,4,5-trimethoxyphenyl (). Bulky substituents like tert-butyl may reduce solubility but improve receptor binding via hydrophobic interactions .

Physicochemical Properties

Compound ID/Name Molecular Weight Melting Point (°C) Key Substituents Reference
Target Compound ~423.5* Not reported 2,5-Dimethylbenzoyl, p-tolyl, dimethylaminoethyl
Compound 32 () ~387.4 Oil (non-crystalline) Benzyl, 3,4-dimethylphenyl
Compound 20 () 408.2 263–265 4-Methylbenzoyl, 4-tert-butylphenyl, hydroxypropyl
Compound 41 () 424.2 128–130 2-Ethoxybenzoyl, 4-isopropylphenyl
Compound 498.6 Not reported 4-Isopropoxybenzoyl, 3,4,5-trimethoxyphenyl

*Calculated based on molecular formula (C₃₀H₃₃N₂O₃).

  • Melting Points : Crystalline analogs like compound 20 (263–265°C) exhibit higher melting points due to hydrogen bonding from the 3-hydroxy group and rigid tert-butyl substituent. In contrast, oily compounds (e.g., compound 32) lack strong intermolecular forces .
  • Solubility: The dimethylaminoethyl group likely improves aqueous solubility compared to non-polar N1-substituents (e.g., benzyl in compound 32) .

Research Findings and Data Tables

Key Comparative Data

Property/Activity Target Compound Compound 32 Compound 20 Compound
LogP (Predicted) ~3.5 ~4.2 ~3.8 ~2.9
Aqueous Solubility Moderate Low Low High
Antiestrogenic Activity (IC₅₀) Not reported 12 µM 8 µM Not reported
  • LogP: The target compound’s dimethylaminoethyl group reduces hydrophobicity (lower LogP) compared to compound 32 .
  • Bioactivity : Compound 20’s higher potency (IC₅₀ = 8 µM) may stem from its 4-tert-butylphenyl group, which enhances hydrophobic binding .

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